molecular formula C22H21N7OS B2532486 1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868968-38-1

1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2532486
CAS No.: 868968-38-1
M. Wt: 431.52
InChI Key: QZVXPDOICPRAFD-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a sophisticated synthetic compound designed for pharmaceutical and biological research. It belongs to a class of molecules that integrate a triazolopyridazine heterocyclic system connected via a thioether linkage to a phenylpiperazine moiety. This specific architecture is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of the [1,2,4]triazolo[4,3-b]pyridazine core is a key feature, as this scaffold is found in compounds with a broad spectrum of documented biological activities . Similarly, the 1-(4-phenylpiperazin-1-yl)ethanone subunit is a recognized building block in drug discovery, notably used in the synthesis of bioactive molecules such as the antifungal agent ketoconazole . The combination of these pharmacophores into a single molecule makes it a valuable intermediate for constructing more complex chemical entities aimed at various biological targets. Research Applications and Value: This compound serves as a crucial precursor or intermediate in organic synthesis and drug discovery projects. Its multifunctional design allows researchers to explore structure-activity relationships (SAR) around the triazolopyridazine scaffold . Molecules featuring similar triazole and piperazine components have been investigated for a wide range of pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities, providing a strong rationale for its use in hit-to-lead optimization campaigns . The structural features of this compound, especially the nitrogen-rich heterocycles, make it a promising candidate for researchers developing inhibitors for specific enzymes or cellular signaling pathways. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel only. It is strictly for in vitro analysis and not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS/c30-21(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-31-20-9-8-19-24-25-22(29(19)26-20)17-5-4-10-23-15-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVXPDOICPRAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone represents a class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6SC_{21}H_{22}N_{6}S, with a molecular weight of approximately 394.51 g/mol. The compound features a piperazine ring, a triazole moiety, and a pyridazine derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Ion Channels : The compound has shown potential cardiotoxicity by inhibiting the hERG ion channel at higher concentrations, which is a common concern in drug development due to the risk of arrhythmias .
  • Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits moderate potency against Cryptosporidium species, with an effective concentration (EC50) of 2.1 μM . This suggests potential applications in treating infections caused by this parasite.

Structure-Activity Relationships (SAR)

Research into the SAR has revealed that modifications to the piperazine and triazole components can significantly affect potency and selectivity. For example:

  • Linker Modifications : Altering the linker between the piperazine and triazole moieties has been shown to enhance efficacy against Cryptosporidium, leading to derivatives with improved selectivity profiles .

Biological Activity Data

Activity Value Notes
EC50 against C. parvum2.1 μMModerate potency observed in vitro .
hERG IC50>10 μMPotential cardiotoxicity at higher doses .
Cytotoxicity (CC50)>100 μMNon-cytotoxic at therapeutic concentrations .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Cryptosporidiosis Treatment : In animal models, derivatives of this compound demonstrated oral efficacy against acute and chronic C. parvum infections, suggesting a potential role in treating cryptosporidiosis .
  • Cardiotoxicity Assessment : A study highlighted the need for careful assessment of cardiotoxicity due to hERG channel inhibition when developing this class of compounds for therapeutic use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Core Heterocycle Molecular Formula Molecular Weight Key Features
Target Compound Pyridin-3-yl [1,2,4]Triazolo[4,3-b]pyridazine C22H20N8OS* 452.5* Pyridine’s nitrogen may enhance solubility and target binding via H-bonding.
1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone Thiophen-2-yl [1,2,4]Triazolo[4,3-b]pyridazine C21H20N6OS2 436.6 Thiophene’s sulfur may reduce polarity compared to pyridine.
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone 4-Fluorophenyl Imidazo[2,1-b]thiazole C19H19FN4O2S 386.4 Fluorine’s electronegativity could improve metabolic stability.
Patent-derived compound (imidazo-pyrrolo-pyrazine core) Pyrimidin-2-yl Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine - - Bulky heterocycle may limit blood-brain barrier penetration.

*Calculated based on molecular formula.

Pharmacological Activity

  • Antiproliferative Potential: Compounds with tetrazole-thiol substituents (e.g., ) exhibit antiproliferative activity, suggesting that the target compound’s triazolopyridazine-thioether scaffold may share similar mechanisms .
  • Heterocyclic Influence: The imidazothiazole derivative () lacks triazolopyridazine but retains the ethanone-piperazine linker, highlighting structural flexibility in activity optimization .

Physicochemical Properties

  • Polarity : Pyridine’s nitrogen increases polarity compared to thiophene, which may improve aqueous solubility but reduce membrane permeability .

Research Findings and Implications

  • Substituent Effects : Replacing thiophene with pyridine (as in the target compound) could enhance binding affinity to kinases or receptors requiring polar interactions .
  • Synthetic Feasibility : The synthesis route in (thiol-alkylation of tetrazole derivatives) may be adaptable to the target compound by substituting tetrazole with triazolopyridazine-thiol .
  • Patent Diversity: Piperazine-ethanone derivatives in patents () demonstrate broad structural diversity, underscoring the scaffold’s versatility in drug discovery .

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